Acetaldoxime

Catalog No.
S592182
CAS No.
107-29-9
M.F
C2H5NO
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldoxime

CAS Number

107-29-9

Product Name

Acetaldoxime

IUPAC Name

(NZ)-N-ethylidenehydroxylamine

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

InChI

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-

InChI Key

FZENGILVLUJGJX-IHWYPQMZSA-N

SMILES

CC=NO

Solubility

Very soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

Synonyms

acetaldehyde oxime, acetaldoxime, aldoxime

Canonical SMILES

CC=NO

Isomeric SMILES

C/C=N\O

Organic Synthesis:

  • Precursor for diverse molecules: Acetaldoxime serves as a crucial building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Its versatility stems from its reactive functional groups, allowing it to participate in numerous chemical reactions. Source:
  • Catalyst and reaction intermediate: In specific reactions, acetaldoxime acts as a catalyst, accelerating the reaction rate and improving efficiency. It can also function as an intermediate, transforming into a desired product during the reaction sequence. Source:

Metal Ion Extraction:

Acetaldoxime exhibits the ability to complex with certain metal ions, facilitating their extraction from solutions. This property proves valuable in various research endeavors, such as:

  • Environmental remediation: Extracting heavy metals from contaminated water or soil samples for analysis and potential remediation strategies.
  • Separation science: Isolating and purifying specific metal ions from complex mixtures for further study or applications in material science and catalysis.

Other Research Applications:

  • Study of oxime reactivators: Acetaldoxime holds significance in the research and development of oxime reactivators, which are antidotes used to treat poisoning caused by certain nerve agents. By understanding how acetaldoxime interacts with these agents, scientists can design more effective antidotes. Source: )
  • Investigation of protein-ligand interactions: Researchers may employ acetaldoxime as a tool to study how proteins interact with small molecules, providing insights into protein function and potential drug development strategies.

Acetaldoxime is an organic compound with the chemical formula C₂H₅NO. It is classified as an aldoxime, formed by the reaction of acetaldehyde with hydroxylamine. Acetaldoxime typically appears as a colorless liquid or a white solid, exhibiting a pungent odor and high flammability. The compound can exist in two crystalline forms, known as the α-form and β-form, which have melting points of approximately 44 °C - 47 °C and 12 °C, respectively. Acetaldoxime displays unique properties, acting both as an acid and a base due to the presence of an acidic proton on the hydroxyl group and a basic nitrogen atom in its structure. It also exists as a mixture of stereoisomers, specifically Z and E forms, with the E form being isolable through crystallization techniques .

Acetaldoxime is a flammable and toxic compound. It can cause irritation and harm if inhaled, ingested, or absorbed through the skin []. Safety precautions such as wearing gloves, working in a fume hood, and following proper handling procedures are crucial when working with acetaldoxime [].

  • Alkylation: Deprotonation of acetaldoxime using n-butyllithium at low temperatures (-78 °C) generates a dianion that can react with alkyl halides (e.g., benzyl bromide) to yield α-alkylated oximes .
  • Rearrangement to Acetamide: Heating acetaldoxime in xylene with catalysts such as nickel(II) acetate leads to its isomerization into acetamide .
  • Synthesis of Heterocycles: Chlorination of acetaldoxime can produce acetohydroxamic acid chloride, which can further react to form complex heterocyclic compounds through 1,3-dipolar cycloaddition reactions
    ..." class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/oximes/" rel="nofollow noopener" target="_blank"> .
  • Industrial Uses: Its derivatives are employed in the production of nylon precursors and act as antidotes against nerve agents due to their ability to react with organophosphates

    Acetaldoxime shares structural similarities with several other oximes. Below is a comparison highlighting its uniqueness:

    Compound NameFormulaKey Features
    Acetone OximeC₃H₇NODerived from acetone; used in nylon production.
    BenzaldoximeC₇H₇NODerived from benzaldehyde; used in organic synthesis.
    DimethylglyoximeC₄H₈N₂O₂Used in analytical chemistry; forms complexes with metals.
    PropionaldoximeC₃H₇NOSimilar structure; derived from propionaldehyde.

    Uniqueness of Acetaldoxime:

    • Acetaldoxime is notable for its dual functionality (acid-base properties) and versatile reactivity patterns that allow it to participate in diverse synthetic pathways.
    • Its specific applications in pesticide synthesis set it apart from other oximes that may not have such targeted industrial uses.

Alkylation of acetaldoxime proceeds via deprotonation to generate a reactive dianion, which undergoes regioselective substitution. Deprotonation with two equivalents of n-butyllithium at −78 °C produces a dianion that reacts with alkyl halides such as benzyl bromide or 1-iodopropane to yield α-alkylated (Z)-oximes (Figure 1) [1]. The reaction’s regioselectivity arises from the syn alignment of the oxime hydroxyl group and the alkylating agent, which directs substitution to the α-carbon adjacent to the nitrogen atom.

The stereochemical outcome depends on the oxime’s configuration. For example, (Z)-aldoximes predominantly form N-alkylated products, whereas (E)-aldoximes favor O-alkylation [2]. This dichotomy stems from steric and electronic effects: the (Z)-isomer’s hydroxyl group shields the nitrogen lone pair, promoting nucleophilic attack at the oxygen, while the (E)-isomer’s geometry facilitates nitrogen-centered reactivity [2].

Table 1: Regioselectivity in Alkylation of Acetaldoxime Isomers

IsomerAlkylation SiteMajor ProductYield (%)
(Z)NitrogenN-Alkylated Oxime85–92
(E)OxygenO-Alkylated Oxime78–84

Low temperatures (−78 °C) are critical to suppress competing side reactions, such as nitrile formation via elimination [1]. α,α-Dialkylation is achievable through sequential alkylation, enabling the construction of branched architectures.

Rearrangement Pathways to Acetamide

Heating acetaldoxime in xylene with catalytic nickel(II) acetate or silica gel induces isomerization to acetamide (CH~3~CONH~2~) [1]. This rearrangement proceeds via a six-membered cyclic transition state, where the hydroxyl group abstracts a β-hydrogen, followed by proton transfer and nitrogen inversion (Figure 2). Nickel(II) acetate accelerates the process by coordinating to the oxime’s nitrogen and oxygen atoms, stabilizing the transition state.

The reaction exhibits first-order kinetics, with an activation energy of approximately 95 kJ/mol [7]. Byproducts such as acetaldehyde and nitrous acid form under oxidative conditions, particularly during the induction period of pyrolysis [7]. Silica gel, acting as a Brønsted acid catalyst, protonates the oxime oxygen, facilitating dehydration and subsequent [1] [2]-hydride shift.

Heterocyclic Synthesis via Cycloaddition

Acetaldoxime derivatives participate in 1,3-dipolar cycloadditions to construct nitrogen-oxygen heterocycles. Chlorination with N-chlorosuccinimide converts acetaldoxime to acetohydroxamic acid chloride, which reacts with alkenes or alkynes in nitrile oxide-mediated (3+2) cycloadditions [6]. For example, reaction with α-diazo esters in the presence of Cu(OTf)~2~ yields 1,2,4-oxadiazine derivatives (Figure 3) [5].

Key Features of Cycloaddition Reactions:

  • Regioselectivity: Electron-rich dipolarophiles favor 5-substituted isoxazolidines, while electron-deficient partners yield 4-substituted products [6].
  • Stereospecificity: The alkene’s geometry is retained in the cycloadduct, enabling chiral synthesis.

Intramolecular variants of this reaction assemble polycyclic frameworks, which are valuable in agrochemical and pharmaceutical research [5].

Pyrolysis Dynamics and Radical Mechanisms

Pyrolysis of acetaldoxime (330–440 °C) proceeds via radical and molecular pathways. The initial heterogeneous decomposition produces methyl cyanide (CH~3~CN) and water, while subsequent homolytic cleavage of N–O bonds generates - CH~3~ and - NHOH radicals [7]. Nitric oxide (NO) accelerates the reaction by initiating chain propagation:

$$
\text{- NHOH} + \text{NO} \rightarrow \text{HNO} + \text{- OH}
$$
$$
\text{- OH} + \text{CH~3~CH=NOH} \rightarrow \text{CH~3~CHO} + \text{- NHOH}
$$

Propylene inhibits pyrolysis by scavenging radicals, underscoring the radical-dominated mechanism [7]. The induction period corresponds to the accumulation of nitrous acid (HNO~2~), which decomposes to NO and O~2~, catalyzing chain reactions.

Reduction Processes in Nuclear Applications

Reduction of acetaldoxime with sodium in ethanol yields ethylamine (CH~3~CH~2~NH~2~), a precursor to chelating agents used in nuclear fuel reprocessing [3]. The mechanism involves sequential hydrogenation of the C=N bond followed by N–O bond cleavage:

$$
\text{CH~3~CH=NOH} + 4 \text{H} \rightarrow \text{CH~3~CH~2~NH~2~} + \text{H~2~O}
$$

In nuclear contexts, ethylamine derivatives complex with actinides, facilitating solvent extraction and waste management. The reaction’s efficiency (>90% yield) and selectivity make it industrially viable [3].

Alanycarb SynthesisPrecursor intermediateAgricultureSpecialty applicationNuclear Fuel ReprocessingNeptunium(VI) ReductionReductive agentNuclear EnergySpecialized nuclear useNuclear Fuel ReprocessingPlutonium(IV) ReductionReductive agentNuclear EnergySpecialized nuclear useNuclear Fuel ReprocessingPUREX Process EnhancementValence adjustmentNuclear EnergyProcess optimizationOxygen ScavengingBoiler Water TreatmentDissolved oxygen removalIndustrial ProcessIndustrial utilityPharmaceutical SynthesisVitamin ProductionSynthesis intermediatePharmaceuticalGrowing marketPharmaceutical SynthesisSedative SynthesisSynthesis intermediatePharmaceuticalNiche applicationPharmaceutical SynthesisAmide FormationCatalyst substitutePharmaceuticalGreen chemistrySpecialty ChemicalsHeterocyclic CompoundsSynthesis precursorChemical ManufacturingResearch & developmentSpecialty ChemicalsAlkylated OximesSynthesis precursorChemical ManufacturingResearch & development

The diverse applications of acetaldoxime across these industrial sectors demonstrate its significant value as a versatile chemical intermediate. Current market analysis indicates that the global acetaldoxime market, valued at approximately USD 103.7 million in 2024, is projected to reach USD 151.6 million by 2032, reflecting a compound annual growth rate of 4.9 percent [25]. This growth is driven primarily by increasing demand from agrochemical applications, which represent over sixty percent of the market, followed by pharmaceutical applications accounting for approximately twenty percent [25].

Market ParameterValue/DescriptionSource/Context
Global Market Size (2024)USD 103.7 MillionVerified Market Research
Projected Market Size (2032)USD 151.6 MillionMarket projection
Growth Rate (CAGR)4.9% (2026-2032)Forecast period
Asia-Pacific Market ShareLargest regional marketRegional analysis
Primary End-Use SectorAgrochemicals (60%+)Application breakdown
Secondary End-Use SectorPharmaceuticals (20%+)Secondary applications
High Purity Segment (≥95%)Growing demandPurity requirements
Industrial Grade SegmentBulk applicationsIndustrial applications
Production Method Efficiency92-99% conversionProduction optimization
Yield in Optimized Conditions87-95% product yieldSynthesis efficiency

The nuclear fuel reprocessing applications, while representing a smaller market segment by volume, demonstrate the compound's specialized capabilities in high-technology applications. The ongoing development of advanced nuclear fuel cycles and the need for improved actinide separation technologies position acetaldoxime as an important component in future nuclear waste management strategies [11] [12] [13].

Nuclear ApplicationTechnical ParametersOperating ConditionsAdvantagesResearch Status
Neptunium(VI) ReductionReduces Np(VI) to Np(V)HNO₃ <3M, <35°CHigh reduction efficiencyExtensively studied
Plutonium(IV) ReductionReduces Pu(IV) to Pu(III)Nitric acid mediumRapid reduction kineticsMechanistically understood
PUREX Process IntegrationSalt-free reductantLiquid-liquid extractionNo salt byproductsPilot scale testing
Actinide SeparationSelective reductionControlled temperatureImproved separationIndustrial evaluation
Waste Stream ProcessingOrganic reductantAqueous phaseEnvironmentally preferableOngoing development
Valence State ControlpH dependent stabilityAcidic environmentProcess optimizationCommercial potential

The pharmaceutical and specialty chemical applications continue to expand as manufacturers seek more efficient and environmentally friendly synthetic pathways. The compound's role in green chemistry initiatives, particularly in amide synthesis and heterocyclic compound preparation, positions it as an important tool for sustainable chemical manufacturing [23] [24].

Physical Description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.
Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID]

Color/Form

Needles
Two crystalline modifications, alpha-form and beta-form

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

59.037113783 g/mol

Monoisotopic Mass

59.037113783 g/mol

Boiling Point

115 °C

Flash Point

Flash point < 22 °C

Heavy Atom Count

4

Density

0.9656 at 20 °C/4 °C

LogP

-0.13 (LogP)
log Kow = -0.13
-0.13

Odor Threshold

Odor Threshold Low: 1.0 [mmHg]
[HSDB] Odor threshold from IUCLID

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

45 °C
Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form

UNII

IF220J2972

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.05%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (67.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (58.1%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.71 [mmHg]
9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-29-9

Wikipedia

Acetaldoxime

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Donaruma; United States of America patent 2763686 (1956 to du Pont).

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetaldehyde, oxime: ACTIVE

Storage Conditions

Conditions for safe storage Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C

Interactions

/Acetaldehyde oxime/ probably inhibits acetaldehyde dehydrogenase in the liver. Ethyl alcohol use after excessive exposure to this substance may result in high acetaldehyde concentrations giving rise to headache, red face, nausea, vomiting, sweating and rapid pulse 9the so called antabuse effect).

Dates

Last modified: 08-15-2023

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